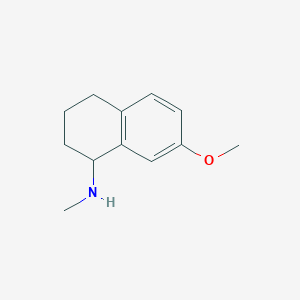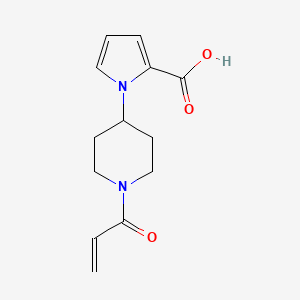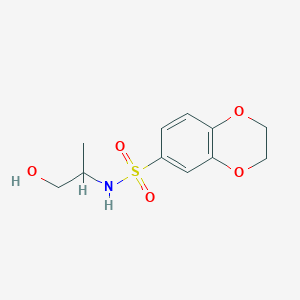
7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 7-MeO-MN, is a psychoactive compound that belongs to the family of tryptamines. It is a derivative of serotonin and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Synthesis techniques for related compounds, like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, have been developed, highlighting the chemical reactions and yields involved in producing these compounds (Öztaşkın, Göksu, & SeÇen, 2011).
- Research has also focused on the crystal structures of tetrahydronaphthalene derivatives, providing insights into their molecular conformations (Kaiser, Weil, Gärtner, & Enev, 2023).
Pharmacological Applications :
- Compounds similar to 7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine have been investigated for their dopaminergic activities. This includes the study of their binding and activity at the sigma(1) receptor, which is relevant for potential treatments in neurology and oncology (Berardi et al., 2005).
- Studies on the synthesis of related compounds have been conducted with an eye toward their potential use as intermediates in the production of bioactive compounds, such as serotonin receptor agonists (Orsini, Sello, Travaini, & Gennaro, 2002).
Chemical Behavior and Reactions :
- Investigations into the electron transfer reactions of related tetrahydronaphthalene derivatives have provided insights into their chemical reactivity and potential applications in synthetic chemistry (Kojima, Sakuragi, & Tokumaru, 1989).
Potential in Medicinal Chemistry :
- Research has been conducted on analogues of the compound, examining their binding affinities and selectivities for receptor subtypes, and exploring their potential in tumor research and therapy (Berardi et al., 2005).
- The exploration of enantioselective syntheses of related compounds has implications for the development of chiral drugs and for understanding the stereochemical requirements of bioactive molecules (Schmalz, Kiehl, Korell, & Lex, 2003).
Propiedades
IUPAC Name |
7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-12-5-3-4-9-6-7-10(14-2)8-11(9)12/h6-8,12-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANZPNLDKYYYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



